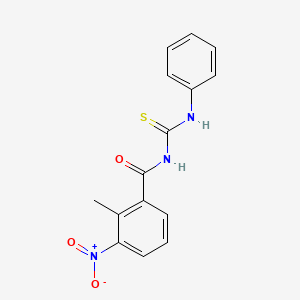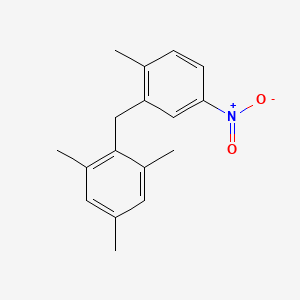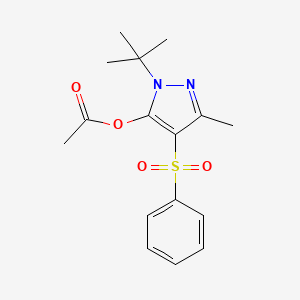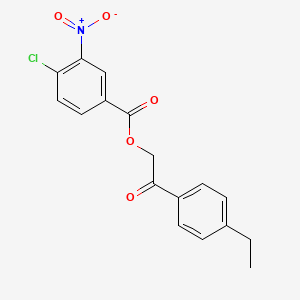
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide, also known as DBAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBAA belongs to the class of compounds known as acrylamides, which are widely used in organic synthesis due to their high reactivity and versatility. In recent years, DBAA has gained attention for its unique chemical properties and its potential to serve as a valuable tool in various fields of research.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. By inhibiting PARP activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to exhibit a range of other biochemical and physiological effects. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is its high reactivity and versatility, which makes it a valuable tool for organic synthesis. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to exhibit potent anti-cancer activity, which may make it a valuable tool in the development of new cancer therapies. However, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide in lab experiments is limited by its relatively low yield and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide. One area of interest is the development of new cancer therapies based on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide and related compounds. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide may help to overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then converted to its corresponding acid chloride, which is subsequently reacted with 4-methylphenylamine to yield the desired product. The overall yield of this process is typically around 25%, and the purity of the final product can be further improved through recrystallization.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Propriétés
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-2-4-14(5-3-13)6-9-18(20)19-15-7-8-16-17(12-15)22-11-10-21-16/h2-9,12H,10-11H2,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMFSSMTHXNCA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-p-tolylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)

![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)

![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)
